

natural sources of (s)-13-Hydroxyoctadecanoic acid

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Compound of Interest

Compound Name: (s)-13-Hydroxyoctadecanoic acid

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An In-depth Technical Guide to the Natural Sources of **(S)-13-Hydroxyoctadecanoic Acid**

Executive Summary

(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. As a significant signaling molecule, it is implicated in a multitude of physiological and pathological processes, including inflammation, cancer cell growth, and atherogenesis.^{[1][2][3]} Its stereospecific synthesis and presence in various natural sources make it a molecule of high interest for researchers in biology, medicine, and drug development. This technical guide provides a comprehensive overview of the natural sources of (S)-13-HODE, its biosynthesis, associated signaling pathways, and detailed experimental protocols for its extraction, quantification, and synthesis.

Natural Occurrence and Biosynthesis

(S)-13-HODE is not a primary product of a specific organism but rather a metabolic derivative of linoleic acid, an essential omega-6 fatty acid. Its production is catalyzed by lipoxygenase (LOX) enzymes in both plants and animals.^[4]

Biosynthesis in Mammals

In mammalian cells, the primary enzyme responsible for the stereospecific synthesis of (S)-13-HODE is 15-lipoxygenase-1 (ALOX15).^[1] The enzyme catalyzes the introduction of molecular oxygen into linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-

HpODE). This unstable hydroperoxide is subsequently and rapidly reduced by cellular peroxidases to the more stable hydroxy derivative, 13(S)-HODE.^[1] This metabolite is found in various biological samples, including human urine and goat serum.^[5]

Biosynthesis in Plants

Plants utilize a similar enzymatic pathway to produce (S)-13-HODE, primarily as part of their defense mechanism against pathogens.^{[6][7]} Plant lipoxygenases, such as soybean LOX, catalyze the oxygenation of linoleic acid to 13(S)-HpODE, which is then converted to (S)-13-HODE.^{[4][8]} This compound is considered a defensive substance in plants like rice.^[9] Seed oils from certain plants can also be a rich source of hydroxy fatty acid analogs.^[10]

Presence in Foods

(S)-13-HODE can be found in various foods, often as a result of the oxidation of linoleic acid during processing or as a naturally occurring component.^{[11][12]} Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids that includes derivatives of 13-HODE, have been identified in plant-based foods such as nut oils, grains, and teas. Animal sources include caribou and moose.^[13] However, the levels of these compounds in fresh food are often relatively low.^[13]

Quantitative Data on (S)-13-HODE Occurrence

The concentration of 13-HODE varies significantly depending on the biological matrix and physiological or pathological state. The following table summarizes available quantitative data. Note that many studies quantify total 13-HODE without distinguishing between the (S) and (R) enantiomers.^[1]

Biological Source/Food Item	Concentration/Level	Stereoisomer Specificity	Reference
Various Foods (general)	45 to 320 ng/g	Not specified (as FAHFAs)	[13]
Human Plasma (post-exercise)	~3.1-fold increase	Not specified (9-HODE + 13-HODE)	[14]
Rat Plasma (90 min post-gavage)	~0.10 pmol/µL (d4-13-HODE)	(S)-enantiomer administered	[11]
Rat Liver (post-gavage)	~1.5 pmol/mg (d4-13-HODE)	(S)-enantiomer administered	[11]
Rat Adipose Tissue (post-gavage)	~0.7 pmol/mg (d4-13-HODE)	(S)-enantiomer administered	[11]
Rat Heart (post-gavage)	~0.4 pmol/mg (d4-13-HODE)	(S)-enantiomer administered	[11]
Atherosclerotic Lesions	Abundant	Both (S) and (R) enantiomers	[3]

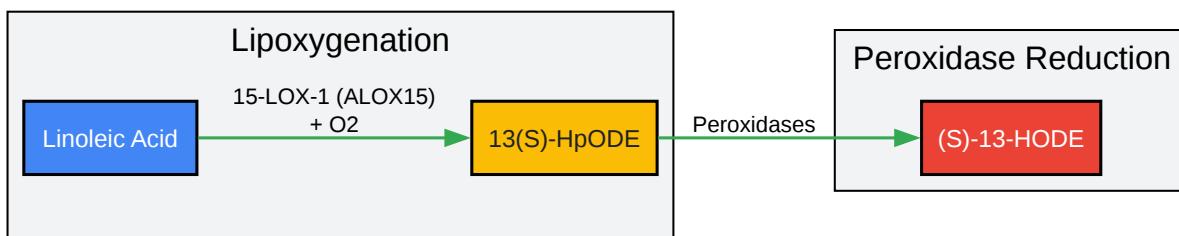
Signaling Pathways Involving (S)-13-HODE

(S)-13-HODE exerts its biological effects by modulating key signaling pathways.

Biosynthesis of (S)-13-HODE

The synthesis of (S)-13-HODE is a two-step enzymatic process initiated from the essential fatty acid, linoleic acid. This pathway is conserved across mammals and plants, utilizing lipoxygenase and peroxidase enzymes.

Biosynthesis of (S)-13-HODE

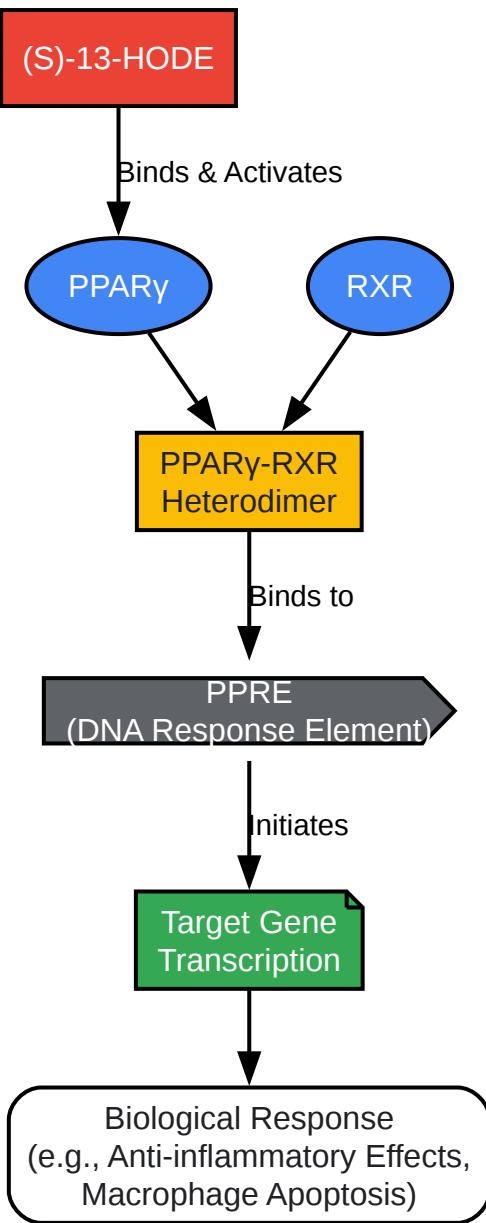
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Biosynthesis pathway of (S)-13-HODE from linoleic acid.

PPAR γ Signaling Pathway

(S)-13-HODE is a known endogenous ligand for the nuclear receptor PPAR γ .^{[1][15]} Activation of PPAR γ by (S)-13-HODE leads to the transcription of target genes that regulate lipid metabolism and inflammation, playing a significant role in macrophage function and the progression of atherosclerosis.^[3]

PPAR γ Signaling Pathway Activation

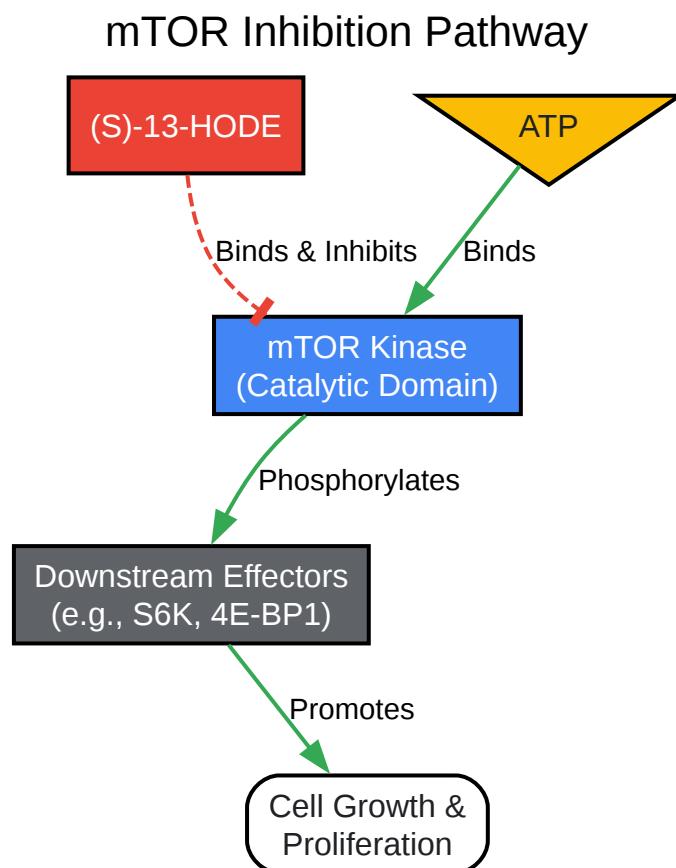


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Activation of the PPAR γ signaling pathway by (S)-13-HODE.

mTOR Inhibition Pathway

Recent studies have identified a direct interaction between (S)-13-HODE and the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.^[2] (S)-13-HODE acts as an ATP-competitive inhibitor of mTOR kinase activity, leading to the suppression of cancer cell growth.^[2]



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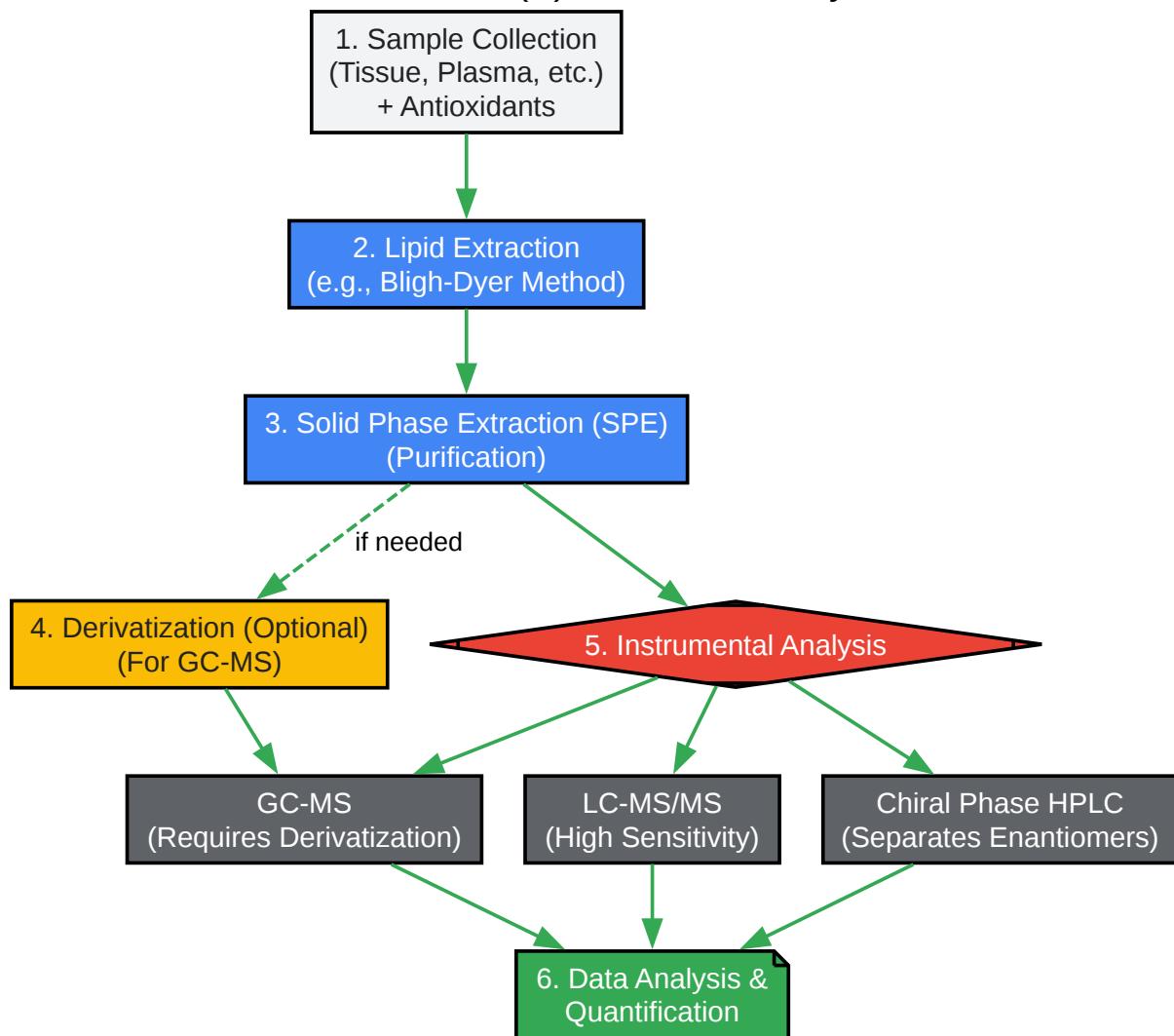
Inhibition of the mTOR signaling pathway by (S)-13-HODE.

Experimental Protocols

Extraction and Quantification of (S)-13-HODE from Biological Samples

The analysis of (S)-13-HODE is challenging due to its low abundance and the presence of numerous isomers.[\[16\]](#)[\[17\]](#) The standard workflow involves lipid extraction, purification, and analysis by mass spectrometry.

Workflow for (S)-13-HODE Analysis



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General experimental workflow for (S)-13-HODE analysis.

Methodology:

- Sample Preparation: Collect biological samples and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene and diethylenetriaminepentaacetic acid) to prevent artificial oxidation.[\[18\]](#)

- Lipid Extraction: Employ a modified Bligh-Dyer method.[16] Homogenize the sample in a mixture of aqueous buffer, methanol, and chloroform (typically 1:1:2 v/v/v) to partition lipids into the organic phase.
- Purification: Dry the organic phase under nitrogen and reconstitute in a suitable solvent. Purify the extract using Solid Phase Extraction (SPE) to isolate the hydroxy fatty acid fraction.[10]
- Enantiomer Separation (Optional but Recommended): To specifically quantify the (S)-enantiomer, separate 13(S)-HODE and 13(R)-HODE using chiral phase High-Performance Liquid Chromatography (HPLC).[18][19]
- Quantification:
 - LC-MS/MS: This is the most common and sensitive method.[16][17] Use a reverse-phase C18 column for chromatographic separation coupled to a mass spectrometer operating in negative ion mode for detection and quantification against a deuterated internal standard (e.g., d4-13-HODE).[11]
 - GC-MS: This method requires derivatization of the hydroxyl and carboxylic acid groups (e.g., methylation followed by silylation) to increase volatility.[10]

Chemo-enzymatic Synthesis of (S)-13-HODE

Gram-scale quantities of (S)-13-HODE can be produced from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.[8][9]

Methodology:

- Enzymatic Oxygenation:
 - Substrate Preparation: Prepare a solution of linoleic acid (e.g., 0.1 M) in an appropriate buffer.
 - Reaction Conditions: The synthesis of the intermediate, 13(S)-hydroperoxy-9Z, 11E-octadecadienoic acid (13(S)-HpODE), is optimized under the following conditions: oxygen pressure of 2.5 bar, temperature of 5°C, and pH 11.[8]

- Enzyme Addition: Add soybean lipoxygenase-1 (e.g., 4 mg/ml) to the substrate solution and stir vigorously under the pressurized oxygen atmosphere.[8]
- Monitoring: Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the conjugated diene system of the product.
- Extraction of 13(S)-HpODE:
 - Once the reaction is complete, acidify the mixture to protonate the fatty acid and extract the 13(S)-HpODE using an organic solvent like diethyl ether or ethyl acetate.
- Chemical Reduction:
 - Reduce the hydroperoxide group of 13(S)-HpODE to a hydroxyl group. A common and mild reducing agent for this step is sodium borohydride (NaBH4).
 - Dissolve the extracted 13(S)-HpODE in a solvent like methanol and cool in an ice bath. Add NaBH4 portion-wise and stir until the reduction is complete (monitored by TLC or LC-MS).
- Purification:
 - Quench the reaction and extract the final product, (S)-13-HODE.
 - Purify the (S)-13-HODE using silica gel column chromatography or preparative HPLC to achieve high purity ($\geq 98\%$).[4]

Conclusion and Future Directions

(S)-13-HODE is a critical signaling lipid with diverse biological activities, synthesized from linoleic acid in plants and animals. Its roles in modulating PPAR γ and mTOR pathways highlight its potential as a therapeutic target in metabolic diseases, inflammation, and oncology. The methodologies outlined in this guide for its extraction, quantification, and synthesis provide a robust framework for researchers. Future investigations should focus on elucidating the full spectrum of its signaling roles, quantifying its presence in a wider range of foods and disease states, and exploring the therapeutic utility of modulating its endogenous levels.

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